molecular formula C12H13ClN2O3S B2737311 1-(4-chloro-3-propoxybenzenesulfonyl)-1H-imidazole CAS No. 898646-94-1

1-(4-chloro-3-propoxybenzenesulfonyl)-1H-imidazole

Cat. No.: B2737311
CAS No.: 898646-94-1
M. Wt: 300.76
InChI Key: XLQAUEFHVLNMIW-UHFFFAOYSA-N
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Description

1-(4-chloro-3-propoxybenzenesulfonyl)-1H-imidazole is a chemical compound with the molecular formula C12H13ClN2O3S and a molecular weight of 300.76 g/mol. This compound is characterized by the presence of a sulfonyl group attached to an imidazole ring, along with a 4-chloro-3-propoxyphenyl substituent. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloro-3-propoxybenzenesulfonyl)-1H-imidazole typically involves the reaction of 4-chloro-3-propoxybenzenesulfonyl chloride with imidazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-3-propoxybenzenesulfonyl)-1H-imidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions with various nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted imidazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(4-chloro-3-propoxybenzenesulfonyl)-1H-imidazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-chloro-3-propoxybenzenesulfonyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)sulfonylimidazole
  • 1-(4-Methoxyphenyl)sulfonylimidazole
  • 1-(4-Bromophenyl)sulfonylimidazole

Uniqueness

1-(4-chloro-3-propoxybenzenesulfonyl)-1H-imidazole is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The combination of the chloro and propoxy substituents provides a distinct electronic environment, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-chloro-3-propoxyphenyl)sulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3S/c1-2-7-18-12-8-10(3-4-11(12)13)19(16,17)15-6-5-14-9-15/h3-6,8-9H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQAUEFHVLNMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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